(R)-2-Amino-2-(m-tolyl)ethanol

Description

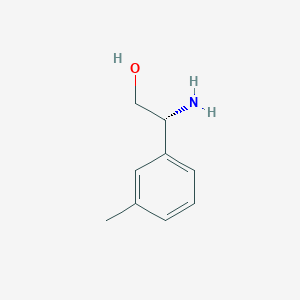

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLTGSKFNJQCZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-Amino-2-(m-tolyl)ethanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-2-(m-tolyl)ethanol

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, stereochemical importance, synthesis, and analytical characterization, offering field-proven insights into its application.

Executive Summary

This compound is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of complex, enantiomerically pure pharmaceutical agents. Its structure, featuring a stereocenter benzylic to both an amino and a hydroxyl group, makes it a valuable precursor for molecules targeting the central nervous system and other biological pathways. The precise (R)-configuration is often critical for achieving the desired pharmacological activity and minimizing off-target effects, highlighting the importance of robust asymmetric synthesis and analytical verification methods, which will be detailed herein.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic intermediate are foundational to its effective use in multi-step synthesis and process development.

Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | (2R)-2-amino-2-(3-methylphenyl)ethanol | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 926292-63-9 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| InChI Key | RJJLTGSKFNJQCZ-VIFPVBQESA-N | [1] |

| Canonical SMILES | CC1=CC(=CC=C1)CO | [2] |

Physicochemical Data

While extensive experimental data for this specific intermediate is not broadly published, the following table combines available information with data from closely related analogs and established chemical principles.

| Property | Value / Expected Range | Notes | Source(s) |

| Physical Form | White to off-white solid | [1] | |

| Melting Point | ~75-80 °C (estimated) | Based on the analogous compound (S)-(+)-2-phenylglycinol (75-78 °C).[3][4] | |

| Boiling Point | >150 °C (estimated at reduced pressure) | High boiling point is expected due to hydrogen bonding capabilities. Data from related amino alcohols. | |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform. Limited solubility in water. | Based on data for (R)-(−)-2-Phenylglycinol and general principles for amino alcohols.[5][6] | |

| pKa | ~9-10 (amine), ~14-15 (alcohol) (estimated) | Estimated based on typical values for benzylic amines and primary alcohols. | [7] |

| Purity | ≥97% (typical) | Commercially available purity. | [1] |

| Storage | 2-8°C, keep in dark place, sealed in dry | Recommended for maintaining stability and preventing degradation. | [1][2] |

The Significance of Chirality: The (R)-Enantiomer

In drug development, the three-dimensional arrangement of atoms is paramount. For many biologically active molecules, only one enantiomer (a non-superimposable mirror image) interacts correctly with the chiral environment of its biological target (e.g., an enzyme or receptor), eliciting the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause undesirable side effects.

This compound belongs to the phenylethanolamine class of compounds. This structural motif is found in many β-adrenergic receptor agonists. Research into novel β2-adrenoceptor agonists has shown that stereochemistry is critical, with one enantiomer often being significantly more active than the other.[8] Therefore, securing the (R)-configuration of this building block is a critical first step in the synthesis of stereochemically pure drug candidates, ensuring target specificity and efficacy.

Synthesis and Manufacturing

The creation of a single, desired enantiomer requires a strategic approach known as asymmetric synthesis. For a molecule like this compound, the most direct and industrially scalable method is the asymmetric reduction of a prochiral ketone.

Retrosynthetic Analysis

The logic of the synthesis can be visualized by working backward from the target molecule. The primary disconnection is the C-O bond formed by the reduction of a ketone, revealing the key starting material.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-(+)-2-Phenylglycinol CAS#: 20989-17-7 [m.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride [myskinrecipes.com]

- 8. rroij.com [rroij.com]

A Technical Guide to (R)-2-Amino-2-(m-tolyl)ethanol: A Chiral Building Block for Pharmaceutical Innovation

Abstract: This document provides an in-depth technical overview of (R)-2-Amino-2-(m-tolyl)ethanol, a chiral β-amino alcohol of significant interest in medicinal chemistry and drug development. As a key chiral intermediate, its structural features are pivotal for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide covers its chemical identity, stereoselective synthesis considerations, comprehensive analytical characterization, applications in drug discovery, and essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound belongs to the vicinal amino alcohol class of compounds, a motif frequently found in natural products and pharmaceuticals.[1] The specific spatial arrangement of the amino and hydroxyl groups, dictated by the (R)-configuration at the chiral center, is crucial for its utility in asymmetric synthesis. For clarity and to avoid ambiguity in procurement and research, it is essential to distinguish between the free base, its hydrochloride salt, and its enantiomeric and racemic forms.

Table 1: Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 926292-63-9[2] | C₉H₁₃NO | 151.21[2] |

| This compound hydrochloride | 1391354-71-4[3] | C₉H₁₄ClNO | 187.67[3] |

| (S)-2-Amino-2-(m-tolyl)ethanol | 1026230-99-8[4][5] | C₉H₁₃NO | 151.21 |

| 2-Amino-2-(m-tolyl)ethanol (Racemic) | 1179634-13-9[6][7] | C₉H₁₃NO | 151.21[8] |

Table 2: Physicochemical Properties and Storage

| Property | Value | Source |

| Purity | Typically ≥95% - 97% | [2][3][4][6] |

| Physical Form | Solid | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C. | [2][4] |

| SMILES Code ((R)-enantiomer) | CC1=CC(CO)=CC=C1 | [2] |

| InChI Key ((S)-enantiomer) | RJJLTGSKFNJQCZ-SECBINFHSA-N | [4] |

The hydrochloride salt is often utilized to improve the compound's stability and solubility in certain solvent systems, which can be advantageous for specific reaction conditions or for formulation purposes.[9]

Synthesis and Stereoselective Control

The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern pharmaceutical chemistry.[10] The biological activity of a drug is often confined to a single enantiomer, making stereoselective synthesis not just an academic challenge but a regulatory and clinical necessity.

While the precise proprietary synthesis of this compound is not publicly detailed, several authoritative and robust strategies exist for producing such chiral 1,2-amino alcohols. The choice of synthetic route is dictated by factors such as cost, scalability, and the desired enantiomeric purity.

Common Synthetic Strategies Include:

-

Diastereoselective Reduction: Starting from a chiral precursor, such as an amino acid, allows for the diastereoselective reduction of a carbonyl group to form the desired vicinal amino alcohol.[1] This method leverages the readily available "chiral pool."

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-amino ketones using a chiral catalyst is a powerful method for establishing the stereocenter with high enantiomeric excess.

-

Catalytic Asymmetric Aminohydroxylation: This method involves the direct conversion of an alkene (like m-vinyltoluene) to a β-amino alcohol, simultaneously creating both the C-N and C-O bonds across the double bond with stereocontrol.

-

Modern Catalytic Methods: Recent advances include Cr/photoredox dual catalytic systems that enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines, representing a novel retrosynthetic approach.[11] This method allows for the generation of α-amino carbanion equivalents that can attack a carbonyl electrophile.[11]

Caption: Generalized workflow for stereoselective synthesis.

The causality behind choosing a specific method often involves a trade-off. For example, while methods starting from the chiral pool are well-established, they may require more steps. In contrast, direct catalytic methods can be more atom-economical but may require significant optimization of catalysts and reaction conditions to achieve the requisite >99% enantiomeric excess (e.e.) demanded by the pharmaceutical industry.

Analytical Characterization Workflow

A self-validating protocol requires that the product of a synthesis is rigorously characterized to confirm its identity, purity, and stereochemical integrity. The analytical workflow for this compound is a multi-step process designed to provide orthogonal data points, ensuring the highest degree of confidence in the material's quality.

Step-by-Step Analytical Protocol:

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum will show characteristic peaks for the tolyl methyl group, the aromatic protons, and the protons on the ethanolamine backbone. An example ¹H NMR spectrum for a similar compound, 2-(2-aminoethoxy) ethanol, is referenced in patent literature, demonstrating the utility of this technique for structural verification.[12]

-

Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC/MS), this technique confirms the molecular weight of the compound (151.21 g/mol for the free base).[2][13] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for determining chemical purity. The sample is analyzed for the presence of any starting materials, by-products, or other impurities, with the purity typically reported as a percentage of the total peak area.

-

-

Enantiomeric Purity Determination:

-

Chiral HPLC: This is the most critical analytical test for a chiral intermediate. The compound is run on a specialized chiral stationary phase column that can separate the (R) and (S) enantiomers. By comparing the peak area of the desired (R)-enantiomer to the undesired (S)-enantiomer, the enantiomeric excess (e.e.) can be precisely calculated. This step is non-negotiable for materials intended for use in the synthesis of single-enantiomer drugs.

-

Caption: A self-validating analytical and QC workflow.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chiral building block. Its bifunctional nature—a primary amine and a primary alcohol—allows for a wide range of subsequent chemical transformations to build more complex molecular architectures.

-

Key Intermediate in API Synthesis: This compound serves as a crucial starting material or intermediate in the multi-step synthesis of enantiomerically pure drugs.[9] The vicinal amino alcohol motif is a key pharmacophore in many classes of drugs, including beta-blockers, antivirals, and central nervous system agents.

-

Scaffold for Novel Compound Libraries: In early-stage drug discovery, the amine or alcohol functional groups can be readily modified to generate libraries of new chemical entities. These libraries are then screened for biological activity against various therapeutic targets.

-

Potential Therapeutic Areas: While specific applications of this exact molecule are proprietary, related analogs have been investigated for use in neurology and oncology.[9] The structural similarity to known neurotransmitters and signaling molecules makes this class of compounds a fertile ground for discovering new medicines.

Caption: The compound's role in the pharmaceutical value chain.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure personnel safety and maintain the integrity of the compound. The safety information is generally extrapolated from safety data sheets (SDS) for closely related amino ethanol compounds, which are often classified as corrosive and harmful.[14][15][16]

Table 3: GHS Hazard and Precautionary Information (Representative)

| Category | Statement | Source |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H302/H312: Harmful if swallowed or in contact with skin. H335: May cause respiratory irritation. | [4][14][15][16] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4][14] |

Detailed Protocols:

-

Handling:

-

Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]

-

Personal Protective Equipment (PPE) is mandatory: This includes a lab coat, chemical safety goggles or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[17]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[14]

-

Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][17]

-

-

Storage:

-

Disposal:

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[17] Contaminated packaging should be disposed of in the same manner as the product.

-

Conclusion

This compound is more than a chemical with a CAS number; it is an enabling tool for the creation of potentially life-saving medicines. Its value is intrinsically linked to its chirality, which necessitates rigorous control over its synthesis and comprehensive validation of its purity and stereochemical identity. By understanding its properties, handling it safely, and applying it with precision, researchers and drug developers can fully leverage this important building block to advance the frontiers of pharmaceutical science.

References

-

2-amino-2-(m-tolyl)ethanol [1179634-13-9]. Chemsigma. [Link]

-

Safety Data Sheet: 2-Aminoethanol. Carl ROTH. [Link]

-

2-Amino-2-(m-tolyl)ethanol | 1179634-13-9. MilliporeSigma. [Link]

-

Ethanol, 2-amino-: Human health tier II assessment. Australian Department of Health. [Link]

-

(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride. MySkinRecipes. [Link]

-

Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass spectrometry reviews, 18(3-4), 187–279. [Link]

- Synthesis of 2-(2-aminoethoxy) ethanol.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Ethanolamine. PubChem, National Institutes of Health. [Link]

-

Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

-

Diastereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry. [Link]

-

(S)-2-Amino-2-(m-tolyl)ethanol | 1026230-99-8. MilliporeSigma. [Link]

-

(S)-2-Amino-2-(m-tolyl)ethanol. MySkinRecipes. [Link]

-

Schwarz, J. L., et al. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society, 142(5), 2455-2460. [Link]

Sources

- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 926292-63-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. (S)-2-Amino-2-(m-tolyl)ethanol | 1026230-99-8 [sigmaaldrich.com]

- 5. (S)-2-Amino-2-(m-tolyl)ethanol | 1026230-99-8 [sigmaaldrich.com]

- 6. 2-Amino-2-(m-tolyl)ethanol | 1179634-13-9 [sigmaaldrich.com]

- 7. 2-amino-2-(m-tolyl)ethanol [1179634-13-9] | Chemsigma [chemsigma.com]

- 8. 2-Amino-2-(m-tolyl)ethanol | 1179634-13-9 [sigmaaldrich.cn]

- 9. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride [myskinrecipes.com]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 13. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of (R)-2-Amino-2-(m-tolyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-2-Amino-2-(m-tolyl)ethanol, a chiral amino alcohol of significant interest in modern organic synthesis and medicinal chemistry. As a chiral building block, its defined stereochemistry is crucial for the construction of enantiomerically pure molecules, particularly in the development of novel therapeutics. This document delves into its molecular structure, outlines detailed protocols for its asymmetric synthesis and characterization, and explores its applications as a chiral auxiliary and a synthon for pharmacologically active compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a stereogenic center at the carbon atom bearing the amino and hydroxymethyl groups. The "(R)" designation signifies the absolute configuration at this chiral center, which dictates its three-dimensional arrangement and its interactions with other chiral molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(3-methylphenyl)ethanol |

| CAS Number | 926292-63-9 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, sealed in a dry, dark place |

The presence of both a basic amino group and an acidic hydroxyl group makes it an amphoteric molecule. Its aromatic tolyl group provides a lipophilic character, influencing its solubility and interaction with nonpolar environments.

Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound is critical to harness its utility in stereospecific applications. Two primary strategies are commonly employed: the enantioselective reduction of a prochiral ketone and the chiral resolution of a racemic mixture.

Enantioselective Reduction of 2-Amino-1-(m-tolyl)ethan-1-one

This approach involves the stereoselective reduction of the corresponding α-amino ketone. The use of a chiral reducing agent or a catalyst ensures the formation of the desired (R)-enantiomer with high enantiomeric excess (ee). The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.

Caption: Enantioselective reduction of a prochiral α-amino ketone.

Experimental Protocol: CBS Reduction

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃•SMe₂) or borane-THF complex (BH₃•THF) (1.0 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture for 15 minutes.

-

Substrate Addition: Dissolve 2-amino-1-(m-tolyl)ethan-1-one hydrochloride in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) to obtain the free base. Add the solution of the free α-amino ketone (1.0 equivalent) dropwise to the catalyst-borane mixture at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Quenching and Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol at 0°C. Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Chiral Resolution of Racemic 2-Amino-2-(m-tolyl)ethanol

An alternative strategy involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1][2][3]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve racemic 2-Amino-2-(m-tolyl)ethanol in a suitable solvent, such as ethanol or a mixture of ethanol and water. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent system, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Enantiomeric Purity Analysis: Determine the diastereomeric excess of the crystalline salt using chiral HPLC or by measuring the specific rotation.

-

Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to liberate the free amine.

-

Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (m-tolyl group), a singlet for the methyl group, and characteristic signals for the methine (CH), methylene (CH₂), amino (NH₂), and hydroxyl (OH) protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the methyl carbon, the chiral methine carbon, and the methylene carbon. |

| FT-IR | Broad O-H and N-H stretching bands, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O and C-N stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |

Applications in Drug Development and Asymmetric Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of chiral molecules with potential therapeutic applications.

Chiral Building Block for Pharmacologically Active Molecules

The vicinal amino alcohol motif is a common feature in many biologically active compounds. The specific stereochemistry of this compound can be crucial for the desired pharmacological activity of the final drug candidate. Derivatives of similar chiral amino alcohols have been investigated for a variety of therapeutic areas, including as β2-adrenoceptor agonists for the treatment of asthma and COPD, and as potential anti-inflammatory and antimalarial agents.[4][5]

Chiral Auxiliary and Ligand in Asymmetric Catalysis

The amino and hydroxyl groups of this compound can coordinate to metal centers, making it a suitable precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be employed in a variety of transformations, such as asymmetric reductions, additions, and alkylations, to induce high levels of stereoselectivity in the formation of new chiral centers.[6]

Caption: Key applications of this compound.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in both academic research and industrial drug development. Its well-defined stereochemistry allows for the precise construction of complex chiral molecules. The synthetic routes outlined in this guide, coupled with rigorous analytical characterization, provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound will undoubtedly increase.

References

- Palladium-Catalyzed Asymmetric Arylation of α-Keto Imines for Enantioselective Synthesis of α-Amino Ketones. PubMed Central.

- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed.

- Enantioselective reduction of ketones. Wikipedia.

- Chiral resolution. chemeurope.com.

- Enantioselective Reduction of Ketones. University of Guelph.

- Chiral resolution. Wikipedia.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

- Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz

- Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube.

- Asymmetric-Synthesis.

- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-C

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Semantic Scholar.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.

- Studies On Synthesis Of Chiral β-Amino Alcohols And Their Application In Asymmetric Henry Reactions. Globe Thesis.

- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.

- Ring Opening of Epoxides by Amines: A Review. Open Access Journals.

- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Ashdin Publishing.

- Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed.

- (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride. CymitQuimica.

Sources

- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 2. Chiral_resolution [chemeurope.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(m-tolyl)ethanol from m-Tolyl Precursors

Abstract: Chiral β-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis with high enantiopurity is a critical objective in modern drug development and organic chemistry. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to (R)-2-Amino-2-(m-tolyl)ethanol, a valuable chiral building block. We will delve into the synthesis of the key prochiral α-amino ketone intermediate starting from common m-tolyl precursors and subsequently explore state-of-the-art methods for its enantioselective reduction. The core of this guide focuses on asymmetric catalytic methodologies, particularly Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH), which offer high yields and exceptional enantioselectivity.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthesis, grounded in mechanistic principles and supported by detailed protocols.

Retrosynthetic Strategy

The most logical and industrially scalable approach to optically pure β-amino alcohols involves the asymmetric reduction of a corresponding α-functionalized ketone. Our strategy hinges on the synthesis of the prochiral intermediate, 2-amino-1-(m-tolyl)ethan-1-one, followed by a highly controlled, catalyst-mediated enantioselective reduction to furnish the desired (R)-enantiomer.

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(m-tolyl)ethanol

Introduction

Chiral vicinal amino alcohols are privileged structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their defined three-dimensional arrangement of amino and hydroxyl groups is often crucial for specific molecular recognition and biological function. (R)-2-Amino-2-(m-tolyl)ethanol is a valuable chiral building block, serving as a key intermediate in the synthesis of more complex molecules where the specific stereochemistry is paramount for efficacy and safety.[4]

The primary challenge in synthesizing such compounds lies in the precise control of the stereocenter bearing the amine and alcohol functionalities. This guide provides a detailed exploration of robust and scalable methods for the enantioselective synthesis of this compound, focusing on the underlying principles, detailed experimental protocols, and comparative analysis of different strategic approaches. We will delve into asymmetric catalytic reductions—both chemo- and biocatalytic—which represent the most powerful and efficient technologies for this transformation.

Strategic Overview: Pathways to Enantiopure Amino Alcohols

The synthesis of this compound invariably proceeds via the stereocontrolled reduction of a prochiral precursor, typically the corresponding α-amino ketone, 2-amino-1-(m-tolyl)ethan-1-one, or a suitable derivative. The choice of synthetic strategy is dictated by factors such as scalability, cost, desired enantiopurity, and environmental impact. The three predominant strategies are:

-

Asymmetric Ketone Reduction (Chemocatalysis): This involves the use of a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group of the α-amino ketone. This category includes:

-

Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst and a borane source.[5][6][7]

-

Asymmetric Transfer Hydrogenation (ATH): Employs transition metal catalysts (e.g., Ruthenium) with chiral ligands and a simple hydrogen donor like isopropanol or formic acid.[8][9]

-

Asymmetric Hydrogenation (AH): Uses transition metal catalysts (e.g., Cobalt, Rhodium) with chiral ligands under a hydrogen atmosphere.

-

-

Biocatalytic Reduction: Leverages the exquisite selectivity of enzymes, such as Ketoreductases (KREDs), to perform the reduction under mild, aqueous conditions.[10][11][12] This approach is a cornerstone of green chemistry.

-

Chiral Pool Synthesis: While a valid strategy for many chiral molecules, starting from readily available chiral precursors like amino acids is less direct for this specific target and often requires more extensive synthetic manipulations.[13][14]

This guide will focus on the first two strategies due to their high efficiency, predictability, and broad applicability.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[7][15] Its success lies in a well-defined mechanistic pathway where a chiral oxazaborolidine catalyst forms a rigid complex with both the borane reducing agent and the ketone substrate, ensuring a highly organized transition state for hydride transfer.[6][16]

Causality and Mechanism

The enantioselectivity of the CBS reduction is governed by the stereochemistry of the proline-derived catalyst. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically employed. The mechanism proceeds as follows:

-

Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the (S)-oxazaborolidine catalyst coordinates to the borane (BH₃) molecule. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[15][16]

-

Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. The ketone orients itself to minimize steric hindrance, with the larger substituent (m-tolyl group) positioned away from the bulky group on the catalyst.

-

Intramolecular Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon via a six-membered, chair-like transition state.[16] This intramolecular transfer to a specific face of the ketone ensures high enantioselectivity.

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, releasing the chiral alcohol product upon workup and regenerating the catalyst for the next cycle.

Diagram: CBS Reduction Mechanism

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Detailed Experimental Protocol: CBS Reduction

-

Precursor: 2-(tert-butoxycarbonylamino)-1-(m-tolyl)ethan-1-one (N-Boc protected α-amino ketone). The N-protecting group is essential to prevent side reactions with the borane reagent.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).

-

Solvent: Anhydrous tetrahydrofuran (THF) is added to the flask. The solution is cooled to -20 °C under a nitrogen atmosphere.

-

Borane Addition: Borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF, 1.0 eq.) is added dropwise to the catalyst solution over 15 minutes, ensuring the temperature remains below -15 °C. The mixture is stirred for an additional 10 minutes.

-

Substrate Addition: A solution of N-Boc-2-amino-1-(m-tolyl)ethan-1-one (1.0 eq.) in anhydrous THF is added slowly via a syringe pump over 1 hour. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.

-

Workup: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl and brine.

-

Deprotection & Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude N-Boc protected amino alcohol is deprotected using standard conditions (e.g., 4 M HCl in dioxane) and purified by recrystallization or column chromatography to yield this compound.

Data Summary: CBS Reduction

| Parameter | Typical Value | Rationale / Comment |

| Catalyst Loading | 5-10 mol% | Efficient turnover allows for low catalyst usage. |

| Temperature | -20 °C to 0 °C | Lower temperatures generally improve enantioselectivity. |

| Reducing Agent | BH₃•THF, BH₃•SMe₂ | Common and effective borane sources. |

| Yield | 85-95% | High conversion and clean reaction profile. |

| Enantiomeric Excess (ee) | >95% | The well-defined transition state ensures high fidelity.[6] |

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple alternative to CBS reduction and high-pressure hydrogenation.[8] It utilizes stable transition metal catalysts, typically based on ruthenium, and readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[8][9] The dynamic kinetic resolution (DKR) of α-amino ketones via ATH is particularly effective, allowing for the conversion of a racemic starting material into a single diastereomer of the product with high enantiomeric excess.[9]

Causality and Mechanism

The catalytic cycle of ATH with a [RuCl₂(arene)(chiral diamine)] complex involves the formation of a ruthenium hydride species, which is the active reducing agent.

-

Catalyst Activation: The pre-catalyst reacts with a base (e.g., from the H-donor system) to form the active 16-electron ruthenium hydride intermediate.

-

Substrate Coordination: The N-protected α-amino ketone coordinates to the metal center. The chiral ligand (e.g., (R,R)-TsDPEN) creates a chiral pocket around the ruthenium atom.

-

Stereoselective Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon. The steric and electronic properties of the chiral ligand direct the ketone to bind in a specific orientation, leading to a highly enantioselective reduction.

-

Product Release & Regeneration: The resulting alcohol product is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), completing the cycle.

Diagram: ATH Experimental Workflow

Caption: General workflow for Asymmetric Transfer Hydrogenation.

Detailed Experimental Protocol: ATH

-

Precursor: N-tosyl-2-amino-1-(m-tolyl)ethan-1-one. The tosyl protecting group has been shown to be effective for this class of transformation.[9]

-

Setup: A Schlenk flask is charged with the N-tosyl protected α-amino ketone (1.0 eq.) and the ruthenium catalyst, such as [(R,R)-TsDPEN-Ru(p-cymene)Cl] (0.5-1.0 mol%).

-

Reagent Addition: An azeotropic mixture of formic acid and triethylamine (5:2 ratio) is added as both the hydrogen source and the solvent.

-

Reaction: The flask is sealed and the mixture is stirred at 30-40 °C. The reaction is monitored by HPLC until full conversion of the starting material is observed.

-

Workup: The reaction mixture is diluted with dichloromethane and washed with water to remove the formic acid and triethylamine salts.

-

Isolation: The organic layer is dried, filtered, and concentrated under vacuum. The crude product can be purified by column chromatography to yield the N-tosyl protected (R)-amino alcohol. Subsequent deprotection (e.g., with HBr/phenol) affords the final product.

Data Summary: Representative ATH Systems

| Catalyst System | H-Donor | S/C Ratio | Yield | ee (%) | Reference |

| [(R,R)-TsDPEN]Ru(p-cymene)Cl | HCOOH/NEt₃ | 100:1 - 200:1 | >90% | >98% | [9] |

| Co(II)-Chiral Bisphosphine | H₂ (gas) | 1000:1 | >95% | >99% | |

| Ru(II)-β-aminoalcohol | i-PrOH/KOH | 100:1 | >85% | >95% | [8] |

Note: Cobalt-catalyzed asymmetric hydrogenation (AH) is also a highly efficient method that avoids protecting groups and offers excellent results.

Method 3: Biocatalytic Asymmetric Reduction

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral alcohols.[12] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with near-perfect enantioselectivity, operating in water at ambient temperature and pressure.

Causality and Mechanism

The high selectivity of KREDs stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation relative to the enzyme's cofactor, nicotinamide adenine dinucleotide phosphate (NADPH).

-

Cofactor Regeneration: The reduction consumes one equivalent of NADPH. For the process to be economical, the oxidized cofactor (NADP⁺) must be continuously regenerated back to NADPH. This is achieved using a secondary "sacrificial" substrate and a corresponding dehydrogenase enzyme, a setup known as a cofactor recycling system (e.g., isopropanol and an alcohol dehydrogenase, or glucose and glucose dehydrogenase).

-

Substrate Binding: The α-amino ketone precursor (often as an azide or other amine surrogate to be compatible with the enzyme) enters the KRED's active site.

-

Stereoselective Reduction: The hydride from NADPH is delivered to only one face of the ketone's carbonyl group, dictated by the enzyme's structure.

-

Product Release: The resulting chiral alcohol is released, freeing the enzyme for another catalytic cycle.

Diagram: KRED Reduction with Cofactor Recycling

Caption: Biocatalytic reduction using a KRED with GDH/glucose cofactor recycling.

Detailed Experimental Protocol: KRED Reduction

-

Precursor: 2-Azido-1-(m-tolyl)ethan-1-one (The azide serves as a robust amine precursor that is well-tolerated by many enzymes).

-

Setup: A buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared in a temperature-controlled reaction vessel.

-

Reagent Addition: Glucose (1.1 eq.), NADP⁺ (0.1 mol%), glucose dehydrogenase (GDH), and a suitable ketoreductase (from a commercially available screening kit) are added and dissolved.

-

Substrate Addition: The azido ketone substrate is added, often as a solution in a water-miscible co-solvent like DMSO or isopropanol to aid solubility.

-

Reaction: The mixture is stirred at a controlled temperature (typically 25-35 °C) and pH. The reaction is monitored by HPLC.

-

Workup: Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated.

-

Azide Reduction: The resulting (R)-2-azido-1-(m-tolyl)ethanol is converted to the target amine by a standard chemical reduction, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction.

Data Summary: Biocatalytic Reduction

| Parameter | Typical Value | Rationale / Comment |

| Reaction Medium | Aqueous Buffer (pH 6-8) | Environmentally friendly; mimics physiological conditions. |

| Temperature | 25-40 °C | Mild conditions preserve enzyme activity. |

| Cofactor System | NAD(P)H with recycling | Essential for process viability and cost-effectiveness. |

| Conversion | >99% | Enzymes are highly efficient catalysts. |

| Enantiomeric Excess (ee) | >99.5% | The active site provides unparalleled stereochemical control. |

Conclusion

The enantioselective synthesis of this compound can be achieved with exceptional levels of stereocontrol and yield using modern catalytic methods.

-

CBS Reduction stands out for its predictability and high fidelity, making it a reliable choice in academic and process chemistry settings.

-

Asymmetric Transfer Hydrogenation offers operational simplicity and high efficiency, particularly when coupled with dynamic kinetic resolution, and is readily scalable. The emergence of earth-abundant metal catalysts like cobalt further enhances the appeal of this strategy.

-

Biocatalysis using ketoreductases represents the pinnacle of green chemistry, providing unparalleled enantioselectivity (>99.5% ee) under mild, aqueous conditions.[10][12] Its primary consideration is the need for a two-step process if an amine surrogate like an azide is used.

The selection of an optimal route depends on the specific requirements of the project, including scale, cost, available equipment, and sustainability goals. Each of the detailed methods provides a robust and validated pathway for researchers, scientists, and drug development professionals to access this critical chiral building block for the advancement of pharmaceutical discovery.

References

- Palmer, M. J., et al. Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron Letters.

- Cernia, E., et al. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.

- Tan, X., et al. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au.

- Hughes, D. L., et al. Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones. The Journal of Organic Chemistry.

- Gand, M., et al. Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.

- Wang, Z., et al. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.

- Tan, X., et al. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au.

- Unknown Author. Corey–Itsuno reduction. Grokipedia.

- Unknown Author. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.

- Tong, P. New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

- Unknown Author.

- Unknown Author. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.

- Unknown Author. Corey–Itsuno reduction. Wikipedia.

- Unknown Author. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

- Unknown Author.

- Unknown Author.

- Unknown Author. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

- Coppola, G., & Schuster, H. F. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.

- Unknown Author. This compound. BLDpharm.

- Unknown Author. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride. MySkinRecipes.

- Unknown Author. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.

- Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

- Villegas-Torres, M. F., et al. Multi-step biocatalytic strategies for chiral amino alcohol synthesis.

- Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

- Unknown Author. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.

- Unknown Author. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Unknown Author. Asymmetric Synthesis. University of York.

- Unknown Author. 2-Amino-2-(m-tolyl)ethanol. AA Blocks.

- Patel, R. N. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed.

- Unknown Author. Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.

- Yu, S., et al. Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Process Research & Development.

- Unknown Author. Synthesis of 2-(2-aminoethoxy) ethanol.

- Unknown Author. Diols and Amino-Polyols. Digital CSIC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride [myskinrecipes.com]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 14. diva-portal.org [diva-portal.org]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. youtube.com [youtube.com]

Spectroscopic Data of (R)-2-Amino-2-(m-tolyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with significant potential in pharmaceutical synthesis and development. Its structural similarity to known adrenergic agonists and its chiral nature make it a valuable building block for creating stereospecific therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in drug discovery and manufacturing processes. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by references to established methodologies.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with its distinct functional groups—a primary amine, a primary alcohol, and a meta-substituted aromatic ring—gives rise to a unique spectroscopic fingerprint. Each analytical technique provides complementary information, allowing for a complete structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups and the electronic nature of the tolyl moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| ~7.10 | s | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~4.05 | dd | 1H | CH-N |

| ~3.70 | dd | 1H | CH₂-O (diastereotopic) |

| ~3.55 | dd | 1H | CH₂-O (diastereotopic) |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~2.10 | br s | 3H | NH₂, OH |

Interpretation and Causality:

-

Aromatic Protons (δ 7.05-7.25): The protons on the meta-substituted ring are expected to appear as a complex multiplet. The substitution pattern breaks the symmetry of the ring, leading to four distinct signals. Their downfield chemical shifts are characteristic of protons attached to an aromatic system.

-

Methine Proton (δ ~4.05): The proton on the chiral carbon (CH-N) is deshielded by both the adjacent amino group and the aromatic ring, resulting in a downfield shift. It is expected to appear as a doublet of doublets due to coupling with the diastereotopic methylene protons.

-

Methylene Protons (δ ~3.55-3.70): The two protons of the CH₂-O group are diastereotopic due to the adjacent chiral center. Consequently, they are expected to have different chemical shifts and will appear as a pair of doublets of doublets, each coupling with the methine proton and with each other (geminal coupling).

-

Methyl Protons (δ ~2.35): The methyl group on the tolyl ring is a singlet and appears in the typical region for benzylic protons.[1]

-

Exchangeable Protons (δ ~2.10): The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and temperature. Addition of D₂O would cause these signals to disappear, confirming their assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | Ar-C (quaternary) |

| ~138.5 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~124.5 | Ar-CH |

| ~68.0 | CH₂-OH |

| ~58.0 | CH-NH₂ |

| ~21.5 | Ar-CH₃ |

Interpretation and Causality:

-

Aromatic Carbons (δ 124.5-141.0): The six aromatic carbons are expected to show distinct signals due to the meta-substitution. The quaternary carbons, one bearing the aminoethanol group and the other the methyl group, will appear further downfield. The chemical shifts of the protonated aromatic carbons are influenced by the substituent effects of the alkyl and amino alcohol groups.[2][3]

-

Methylene Carbon (δ ~68.0): The carbon of the CH₂-OH group is deshielded by the electronegative oxygen atom.

-

Methine Carbon (δ ~58.0): The chiral carbon (CH-NH₂) is deshielded by the nitrogen atom and the aromatic ring.

-

Methyl Carbon (δ ~21.5): The methyl carbon of the tolyl group appears in the typical upfield region for alkyl carbons.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds, as well as aromatic C=C stretching.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1600, 1490 | Medium-Weak | Aromatic C=C stretching |

| 1650-1580 | Medium | N-H bending (scissoring) |

| 1250-1000 | Medium | C-N and C-O stretching |

| 800-690 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Causality:

-

O-H and N-H Stretching (3400-3200 cm⁻¹): The presence of both hydroxyl and amino groups will result in a broad absorption band in this region due to hydrogen bonding. Primary amines typically show two sharp peaks superimposed on the broad O-H band, corresponding to symmetric and asymmetric N-H stretching.[4][5][6]

-

C-H Stretching (3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methyl and methylene groups.

-

Aromatic C=C Stretching (1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group is expected in this region.

-

C-N and C-O Stretching (1250-1000 cm⁻¹): These bands in the fingerprint region correspond to the stretching vibrations of the carbon-nitrogen and carbon-oxygen single bonds.

-

Aromatic C-H Bending (800-690 cm⁻¹): The strong absorption in this region is due to the out-of-plane bending of the C-H bonds on the meta-substituted aromatic ring, which can be diagnostic of the substitution pattern.

Caption: Logic diagram for functional group identification from an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₂OH]⁺ |

| 106 | Very High | [M - CH₂OH - NH]⁺ or [C₇H₇CHNH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 151, corresponding to its molecular weight. The fragmentation pattern is likely to be dominated by cleavages adjacent to the amino and hydroxyl groups and the aromatic ring.

-

Molecular Ion ([M]⁺, m/z 151): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Loss of CH₂OH (m/z 121): A common fragmentation pathway for amino alcohols is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group, leading to the loss of a hydroxymethyl radical.

-

Formation of m/z 106: This is expected to be the base peak. It can be formed through multiple pathways, including the loss of a CH₂OH radical followed by the loss of an NH radical, or through a rearrangement and cleavage to form a substituted benzylic cation. This fragment is characteristic of phenylethanolamine-type structures.[7]

-

Tropylium Ion (m/z 91): The formation of the tropylium ion is a common fragmentation for compounds containing a benzyl group and is a strong indicator of this structural feature.

-

Phenyl Cation (m/z 77): Loss of the side chain can lead to the formation of the phenyl cation.

Under softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 152 would be the predominant species.

Sources

- 1. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 3. Ethanol, 2-[ethyl(3-methylphenyl)amino]- [webbook.nist.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. app.nmrium.com [app.nmrium.com]

- 6. Hands-on: Predicting EI+ mass spectra with QCxMS / Predicting EI+ mass spectra with QCxMS / Metabolomics [training.galaxyproject.org]

- 7. Simulate and predict NMR spectra [nmrdb.org]

The Role of (R)-2-Amino-2-(m-tolyl)ethanol as a Chiral Auxiliary: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. Among the vast array of available auxiliaries, those based on the 1,2-amino alcohol scaffold have proven to be particularly versatile and effective. This technical guide provides an in-depth exploration of (R)-2-Amino-2-(m-tolyl)ethanol, a chiral 1,2-amino alcohol with significant potential as a chiral auxiliary in asymmetric synthesis. While not as extensively documented in peer-reviewed literature as some classical auxiliaries, its structural features suggest a strong capacity for inducing stereoselectivity in a variety of chemical transformations. This guide will delve into the theoretical underpinnings of its application, propose detailed experimental workflows, and present a plausible synthetic route to the auxiliary itself, thereby providing a comprehensive resource for researchers seeking to leverage this promising chiral building block.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries, where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1] Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The newly formed stereocenter is thus established in a predictable fashion, and the auxiliary can be subsequently removed and ideally recycled.

The 1,2-amino alcohol motif is a privileged structure in the design of chiral auxiliaries due to its conformational rigidity and the ability of the amino and hydroxyl groups to chelate to metal centers, thereby creating a well-defined and sterically hindered chiral environment around the reaction center. This guide focuses on this compound, a member of this important class of compounds.

This compound: A Profile

This compound is a chiral organic compound that is commercially available from various suppliers. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 926292-63-9 |

The structure of this compound, featuring a stereogenic center at the carbon bearing the amino and tolyl groups, is depicted below.

Attachment of the Auxiliary

The first step involves the covalent attachment of this compound to a prochiral substrate, typically a carboxylic acid derivative. This is often achieved by forming an amide or an oxazolidinone. The formation of an oxazolidinone is a particularly robust method, as it creates a rigid heterocyclic system that enhances stereochemical control.

Protocol 1: Formation of the N-Acyl Oxazolidinone

-

Step 1: Oxazolidinone Formation.

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., toluene), add a carbonyl source such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate) in the presence of a base (e.g., triethylamine).

-

Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture, and purify the resulting oxazolidinone by crystallization or column chromatography.

-

-

Step 2: N-Acylation.

-

Dissolve the formed oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as n-butyllithium (1.05 equiv), dropwise to deprotonate the nitrogen.

-

After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the N-acyl oxazolidinone by column chromatography.

-

Diastereoselective Transformation

With the chiral auxiliary in place, the substrate is now poised for a diastereoselective transformation. The bulky tolyl group of the auxiliary is expected to effectively shield one face of the enolate formed from the N-acyl oxazolidinone, directing the approach of an electrophile to the opposite face.

Protocol 2: Diastereoselective Alkylation

-

Enolate Formation.

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), dropwise to generate the enolate.

-

-

Alkylation.

-

After stirring for 1 hour at -78 °C, add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) to the enolate solution.

-

Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature.

-

-

Work-up and Purification.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chromatographic analysis.

-

Purify the desired diastereomer by column chromatography.

-

Cleavage of the Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired functionality in the final product.

Protocol 3: Auxiliary Cleavage

-

To obtain the carboxylic acid: Hydrolyze the N-acyl oxazolidinone using aqueous lithium hydroxide in a mixture of THF and water.

-

To obtain the alcohol: Reduce the N-acyl oxazolidinone with a reducing agent such as lithium borohydride or lithium aluminum hydride in an ethereal solvent.

-

To obtain the aldehyde: A more specialized two-step reduction/oxidation sequence would be required.

Following the cleavage, the chiral auxiliary, this compound, can be recovered and potentially reused.

Proposed Synthesis of this compound

For researchers interested in synthesizing the auxiliary itself, a plausible route involves the asymmetric reduction of the corresponding α-amino ketone.

Protocol 4: Synthesis of this compound

-

Synthesis of α-Azido-m-tolylacetophenone.

-

React m-tolylglyoxal with a suitable azide source, such as sodium azide, in the presence of an acid catalyst.

-

-

Reduction to the α-Amino Ketone.

-

Reduce the α-azido ketone to the corresponding α-amino ketone via catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like triphenylphosphine followed by hydrolysis.

-

-

Asymmetric Reduction to the Amino Alcohol.

-

Protect the amino group of the α-amino ketone (e.g., as a Boc or Cbz derivative).

-

Perform an asymmetric reduction of the ketone using a chiral reducing agent, such as a borane complexed with a chiral ligand (e.g., (R)-2-methyl-CBS-oxazaborolidine).

-

Deprotect the amino group to yield this compound.

-

Conclusion and Future Outlook

This compound presents itself as a promising yet underexplored chiral auxiliary for asymmetric synthesis. Its structural similarity to well-established and highly effective 1,2-amino alcohol-based auxiliaries suggests its potential for inducing high levels of stereoselectivity in a range of carbon-carbon bond-forming reactions. The proposed workflows and synthetic route provided in this guide offer a solid foundation for researchers to begin exploring the utility of this chiral building block. The lack of extensive literature on its specific applications also highlights an opportunity for novel research in the field of asymmetric synthesis. Further investigation into the scope and limitations of this compound as a chiral auxiliary is warranted and could lead to the development of new and efficient methods for the synthesis of enantiomerically pure molecules.

References

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

A Technical Guide to the Applications of Chiral Amino Alcohols in Organic Synthesis

Abstract

Chiral amino alcohols are a privileged class of organic compounds that serve as foundational pillars in modern asymmetric synthesis. Their stereochemical richness, combined with the dual functionality of amine and alcohol groups, makes them exceptionally versatile scaffolds. This guide provides an in-depth technical overview of the multifaceted applications of chiral amino alcohols, targeting researchers, scientists, and professionals in drug development. We will explore their roles as powerful organocatalysts, indispensable ligands for metal-catalyzed reactions, reliable chiral auxiliaries, and crucial building blocks for complex, high-value molecules. The discussion is grounded in mechanistic principles, supported by field-proven protocols and quantitative data to provide a comprehensive resource for both academic and industrial practitioners.

The Central Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chirality is fundamental to molecular recognition in biological systems. Consequently, the ability to selectively synthesize a single enantiomer of a therapeutic agent is a cornerstone of modern drug development.[1] Chiral 1,2-amino alcohols are structural motifs found in numerous natural products and pharmaceuticals and are invaluable as synthons, catalysts, and chiral auxiliaries in synthetic chemistry.[1][2][3] Their prevalence stems from several key features:

-

Structural Rigidity and Defined Stereochemistry: Often derived from the chiral pool of natural amino acids, they possess a well-defined stereochemical arrangement.[1][4] This inherent chirality can be effectively transferred during a chemical reaction.

-

Dual Functionality: The presence of both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group allows them to participate in multiple, often synergistic, non-covalent interactions, or to coordinate to metal centers in a bidentate fashion.

-

Synthetic Accessibility: They can be readily prepared in high enantiomeric purity from inexpensive starting materials like α-amino acids.[1][4][5]

These attributes have cemented their status as a "privileged scaffold" in the design of asymmetric transformations.

Application as Chiral Ligands in Asymmetric Metal Catalysis

One of the most powerful applications of chiral amino alcohols is their use as ligands to create chiral environments around transition metal centers. This strategy is central to numerous industrial-scale asymmetric reactions, particularly hydrogenations.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a premier method for producing chiral secondary alcohols from prochiral ketones. Ruthenium (II) complexes featuring chiral β-amino alcohol ligands are highly effective catalysts for this transformation, typically using isopropanol or a formic acid/triethylamine mixture as the hydride source.[6][7][8]

The success of ligands like (1S,2R)-1-amino-2-indanol and (1S,2S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) in Ru-catalyzed reactions highlights the importance of a rigid ligand backbone to maximize enantioselectivity.[6] The inherent rigidity of the indane ring system, for instance, is crucial for achieving good enantiomeric excesses.[6]

Mechanism of Ru-Catalyzed Asymmetric Transfer Hydrogenation

The catalytic cycle, as proposed by Noyori, involves the formation of a chiral 16-electron ruthenium hydride species. The substrate (ketone) coordinates to the metal, and the hydride is transferred to the carbonyl carbon through a six-membered pericyclic transition state. The chirality of the amino alcohol ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol product preferentially.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Data Presentation: Ligand Effects in ATH

The choice of amino alcohol ligand has a profound impact on both the conversion and enantioselectivity of the reaction.

| Entry | Ketone Substrate | Chiral Amino Alcohol Ligand | Conversion (%) | ee (%) |

| 1 | Acetophenone | (1S,2R)-1-Amino-2-indanol | >95 | 82 |

| 2 | Acetophenone | (1R,2S)-Norephedrine | 71 | 67 |

| 3 | 2'-Methoxyacetophenone | (1S,2R)-1-Amino-2-indanol | >95 | 95 |

| 4 | 1-Indanone | (1S,2S)-TsDPEN-Ru(II) | >99 | 99 |

Data synthesized from representative literature values for Ru-catalyzed ATH in isopropanol.[6][8]

Application in Organocatalysis

Chiral amino alcohols, particularly those derived from proline, are exceptionally effective organocatalysts for a variety of carbon-carbon bond-forming reactions. They operate through non-covalent interactions or by forming transient covalent intermediates like enamines or iminiums.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a landmark reaction in organic synthesis that uses a chiral oxazaborolidine catalyst, prepared from a chiral amino alcohol (most commonly (S)-prolinol), for the enantioselective reduction of prochiral ketones with borane.[9][10][11][12]

Mechanism of the CBS Reduction

The catalytic cycle is a model of elegant stereocontrol.[10][13]

-

Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (BH₃). This activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[10][12][13]

-

Ketone Coordination: The ketone's carbonyl oxygen coordinates to the now highly Lewis-acidic endocyclic boron. Steric factors dictate that the ketone binds with its larger substituent oriented away from the catalyst's chiral framework.[10][13]

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a rigid, chair-like six-membered transition state.[11][13] This highly organized arrangement ensures face-selective reduction.

-

Product Release & Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the cycle.[10]

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Experimental Protocol: CBS Reduction of Acetophenone

This protocol is a representative example and should be adapted based on the specific substrate.

Materials:

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol, 1 M HCl

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add (R)-Methyl-CBS catalyst (0.1 eq., e.g., 0.1 mmol) to a flame-dried flask containing anhydrous THF at room temperature.

-